

# Application Notes and Protocols for Antimony-123 in Metallomics and Biological Tracing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antimony-123

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These application notes provide a comprehensive overview of the use of the stable isotope **Antimony-123** ( $^{123}\text{Sb}$ ) in metallomics and biological tracing studies. Detailed protocols for sample preparation and analysis are provided to facilitate the implementation of these techniques in your own research.

## Introduction to Antimony-123 in Biological Systems

Antimony (Sb) is a metalloid of increasing environmental and toxicological concern. It exists primarily in two oxidation states in biological systems: trivalent antimonite [ $\text{Sb(III)}$ ] and pentavalent antimonate [ $\text{Sb(V)}$ ].  $\text{Sb(III)}$  is generally considered the more toxic form. The stable isotope  $^{123}\text{Sb}$ , which accounts for approximately 42.8% of natural antimony, serves as a powerful tracer to investigate the uptake, distribution, metabolism, and excretion of antimony in biological systems without the use of radioactive materials. This is particularly valuable for studies involving human subjects and sensitive ecosystems.

The analytical cornerstone for  $^{123}\text{Sb}$  tracing is the precise measurement of the  $^{123}\text{Sb}/^{121}\text{Sb}$  isotope ratio, typically performed using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). When combined with separation techniques like High-Performance Liquid Chromatography (HPLC), the speciation of antimony isotopes can be determined, providing deeper insights into its biochemical transformations.

## Applications in Metallomics and Biological Tracing

The use of  $^{123}\text{Sb}$  as a tracer enables a range of applications in biological and toxicological research:

- **Pharmacokinetics and Drug Development:** Tracing the absorption, distribution, metabolism, and excretion (ADME) of antimony-based drugs, such as those used to treat leishmaniasis.
- **Toxicology Studies:** Investigating the pathways of antimony uptake in cells and organisms, identifying target organs, and elucidating mechanisms of toxicity.
- **Environmental Health:** Assessing human exposure to antimony from various sources by analyzing biological samples like blood, urine, and hair.
- **Nutritional and Metabolic Research:** While not an essential element, studying the interaction of antimony with essential mineral metabolic pathways.

## Quantitative Data Summary

The following tables summarize key quantitative data related to antimony concentrations in human tissues and isotopic reference materials.

Table 1: Reported Antimony Concentrations in Human Tissues

Tissue	Concentration Range (µg/g)	Notes
Hair	0.05 - 0.1	A concentration ceiling of 0.1 µg/g is estimated for non-exposed individuals.[1][2]
Nails	Data limited	Not enough studies to establish a reliable range.[1][2]
Lung	Significantly higher in exposed individuals	Up to 12-fold higher in smelter workers compared to unexposed individuals.[3]
Liver	No significant accumulation in occupationally exposed individuals	Suggests a short biological half-life in the liver.[3]
Kidney	No significant accumulation in occupationally exposed individuals	Similar to the liver, indicates rapid clearance.[3]
Blood	<0.03 - 4.35 µg/L	Levels can vary based on exposure.[4]

Table 2:  $\delta^{123}\text{Sb}$  Isotopic Composition of Selected Certified Reference Materials (CRMs)

CRM	Matrix	$\delta^{123}\text{Sb}$ (‰) vs. SPEX	2sd (‰)
BCR-176R	Fly Ash	-0.10	0.04
SDO-1	Sediment	0.07	0.04
GSD-3	Sediment	0.40	0.03
Human Blood (example)	Blood	-0.52	0.06
Human Urine (example)	Urine	-0.15	0.05

Note:  $\delta^{123}\text{Sb}$  values are expressed relative to an in-house isotopic standard solution (SPEX). The external reproducibility is evaluated at 0.05‰ (2 sd).[\[5\]](#)

## Experimental Protocols

The following are detailed protocols for the analysis of antimony and its isotopes in various biological matrices.

### Protocol 1: Antimony Speciation in Human Urine by HPLC-ICP-MS

This protocol allows for the separation and quantification of Sb(III), Sb(V), and trimethylantimony (TMSb) in urine.

#### 4.1.1. Sample Preparation

- Collect a mid-stream urine sample in a sterile, acid-washed polypropylene container.
- For short-term storage (< 24 hours), refrigerate at 4°C. For long-term storage, freeze at -20°C or lower.
- Prior to analysis, thaw the urine sample completely at room temperature.
- Dilute the urine sample 1:3 to 1:10 with the HPLC mobile phase. The dilution factor will depend on the expected antimony concentration.
- Filter the diluted sample through a 0.2 µm syringe filter to remove any particulates.[\[5\]](#)

#### 4.1.2. HPLC-ICP-MS Analysis

- HPLC System: Agilent 1100/1200 series or equivalent.
- ICP-MS System: Agilent 7500/7700 series or equivalent.
- Separation of Sb(V) and Sb(III):
  - Column: Hamilton PRP-X100 anion-exchange column.

- Mobile Phase: 20 mM EDTA at pH 4.7.[6]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 100 µL.
- Separation of TMSb and Sb(V):
  - Column: ION-120 anion-exchange column.
  - Mobile Phase: 2 mM  $\text{NH}_4\text{HCO}_3$  and 1 mM tartaric acid at pH 8.5.[6][7]
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 100 µL.
- ICP-MS Detection:
  - Monitor m/z 121 for antimony.
  - Use a hydride generation (HG) system for sample introduction to improve sensitivity and reduce interferences.[6]

4.1.3. Calibration Prepare mixed standards of Sb(III), Sb(V), and TMSb in the mobile phase to generate a calibration curve. Alternatively, use the standard addition method for complex matrices.[5]

## Protocol 2: $^{123}\text{Sb}/^{121}\text{Sb}$ Isotope Ratio Analysis in Whole Blood by MC-ICP-MS

This protocol details the procedure for determining the isotopic composition of antimony in whole blood.

### 4.2.1. Sample Preparation (Acid Digestion)

- Collect whole blood in trace-metal-free tubes (e.g., sodium heparin).
- Accurately weigh approximately 0.25 mL of whole blood into a clean digestion vessel.

- Add 2.0 mL of concentrated nitric acid ( $\text{HNO}_3$ ) and 1.0 mL of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ).
- Allow the sample to pre-digest at room temperature for at least 1 hour.
- Digest the sample in a microwave digestion system using a program that ramps up to approximately  $200^\circ\text{C}$  and holds for at least 15 minutes.
- After cooling, quantitatively transfer the digest to a clean 15 mL polypropylene tube and dilute to a final volume of 10 mL with ultrapure water. A final acid concentration of around 2-5% is desirable.

4.2.2. Chromatographic Purification of Antimony For high-precision isotopic analysis, it is crucial to separate antimony from the sample matrix to avoid isobaric and polyatomic interferences.

- Use a two-column ion-exchange setup.[\[8\]](#)
  - Column 1: AG 1-X4 anion exchange resin to remove matrix elements.
  - Column 2: AG 50W-X8 cation exchange resin for further purification.[\[8\]](#)
- Condition the columns with appropriate acids (e.g.,  $\text{HCl}$ ,  $\text{HNO}_3$ ).
- Load the diluted digest onto the first column.
- Elute the matrix with appropriate acid mixtures.
- Collect the antimony fraction and load it onto the second column for further purification.
- Elute the purified antimony fraction and evaporate to dryness.
- Reconstitute the sample in 2-3%  $\text{HNO}_3$  for analysis.

#### 4.2.3. MC-ICP-MS Analysis

- MC-ICP-MS System: Nu Plasma or Neptune series, or equivalent.

- Sample Introduction: Use a desolvating nebulizer system (e.g., Apex) or a hydride generation system to enhance sensitivity.
- Instrumental Parameters (Example):
  - RF Power: 1300 W
  - Cooling Gas Flow: ~15.0 L/min
  - Auxiliary Gas Flow: ~0.8 L/min
  - Nebulizer Gas Flow: Optimized for maximum signal intensity and stability.
- Data Acquisition:
  - Measure  $^{121}\text{Sb}$  and  $^{123}\text{Sb}$  simultaneously in Faraday cups.
  - Use a standard-sample bracketing approach with a certified antimony isotopic standard (e.g., NIST SRM 3102a).[\[9\]](#)
  - Correct for instrumental mass bias using an internal standard (e.g., Sn or In) or by external normalization.[\[9\]](#)[\[10\]](#)

## Protocol 3: Cellular Uptake of $^{123}\text{Sb}$ -Enriched Antimony

This protocol describes a method to quantify the uptake of antimony in an adherent cell line using  $^{123}\text{Sb}$  as a tracer.

### 4.3.1. Cell Culture and Exposure

- Seed an adherent cell line (e.g., HEK-293, HepG2) in 6-well plates and grow to ~80-90% confluency.
- Prepare a stock solution of  $^{123}\text{Sb}$ -enriched Sb(III) or Sb(V) of known concentration and isotopic enrichment.
- Remove the growth medium from the cells and wash twice with phosphate-buffered saline (PBS).

- Add exposure medium (e.g., serum-free medium) containing the desired concentration of the  $^{123}\text{Sb}$  tracer to each well. Include control wells with no tracer.
- Incubate the cells for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a CO<sub>2</sub> incubator.

#### 4.3.2. Cell Harvesting and Lysis

- At each time point, remove the exposure medium.
- Wash the cells three times with ice-cold PBS to remove any extracellularly bound antimony.
- Add 0.5 mL of trypsin-EDTA to each well and incubate for a few minutes to detach the cells.
- Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
- Centrifuge the cells at 500 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet twice with PBS.
- Resuspend the final cell pellet in a known volume of ultrapure water.
- Count the cells in an aliquot of the cell suspension using a hemocytometer or an automated cell counter.
- Lyse the remaining cells by adding concentrated nitric acid to a final concentration of 65-70% and digest as described in Protocol 2 (Section 4.2.1).

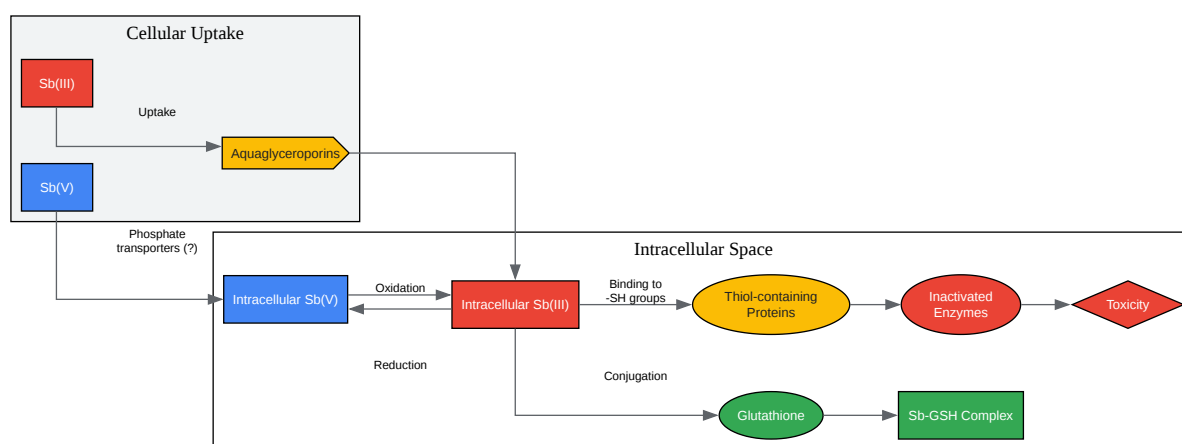
#### 4.3.3. Isotopic Analysis

- Analyze the digested cell lysates for  $^{123}\text{Sb}/^{121}\text{Sb}$  isotope ratios using MC-ICP-MS as described in Protocol 2 (Section 4.2.3).
- Quantify the total antimony uptake based on the change in the  $^{123}\text{Sb}/^{121}\text{Sb}$  ratio in the cells compared to the natural abundance ratio, and the known concentration and enrichment of the  $^{123}\text{Sb}$  tracer.



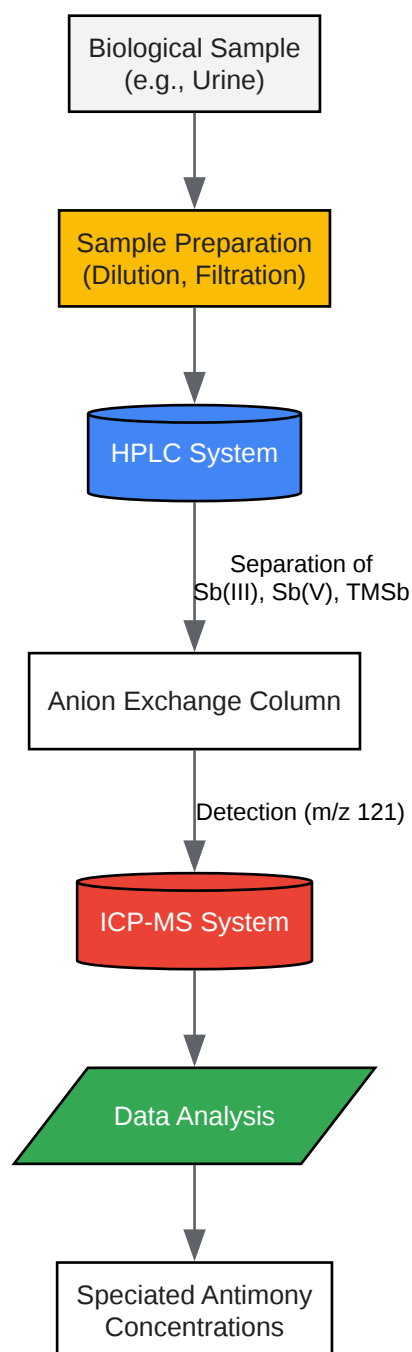
## Visualizations

The following diagrams illustrate key workflows and concepts related to the application of  $^{123}\text{Sb}$  in biological tracing.



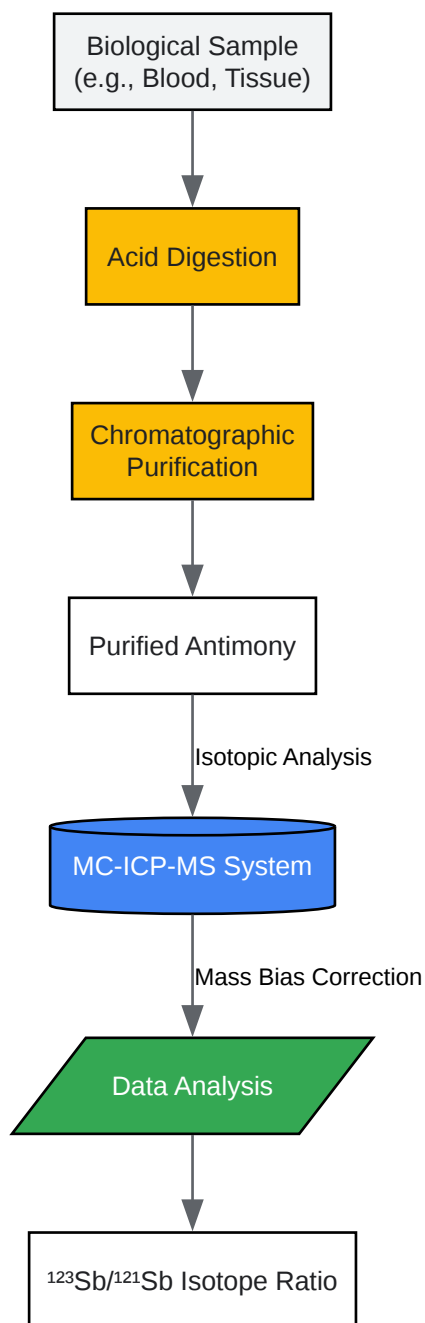
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Caption: Proposed metabolic pathway and toxicity mechanism of antimony.



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Caption: Workflow for antimony speciation analysis by HPLC-ICP-MS.



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Caption: Workflow for  $^{123}\text{Sb}/^{121}\text{Sb}$  isotope ratio analysis by MC-ICP-MS.

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- To cite this document: BenchChem. [Application Notes and Protocols for Antimony-123 in Metallomics and Biological Tracing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576670#antimony-123-application-in-metallomics-and-biological-tracing]

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